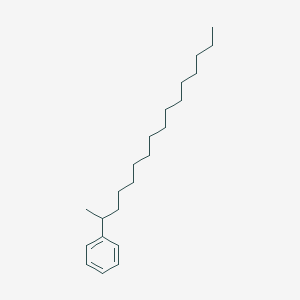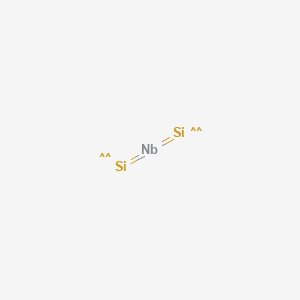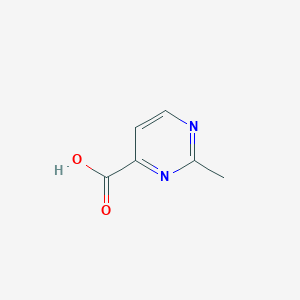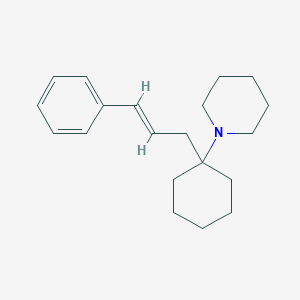
1-(1-Cinnamylcyclohexyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cinnamylcyclohexyl)piperidine, also known as CPP or 1-CCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been widely used in scientific research to study the mechanisms of action of NMDA receptors. CPP has been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. In
Mecanismo De Acción
1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. This leads to the inhibition of calcium influx into the cell, which is necessary for the activation of various intracellular signaling pathways. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
1-(1-Cinnamylcyclohexyl)piperidine has been found to have various biochemical and physiological effects, including the inhibition of calcium influx into the cell, the inhibition of long-term potentiation (LTP), and the induction of long-term depression (LTD). 1-(1-Cinnamylcyclohexyl)piperidine has also been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Cinnamylcyclohexyl)piperidine has several advantages for lab experiments, including its high potency, selectivity, and specificity for NMDA receptors. However, there are also some limitations to using 1-(1-Cinnamylcyclohexyl)piperidine in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
For research on 1-(1-Cinnamylcyclohexyl)piperidine include the development of more selective and potent NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, and the development of novel therapeutic approaches based on the modulation of NMDA receptor activity.
Métodos De Síntesis
1-(1-Cinnamylcyclohexyl)piperidine can be synthesized using a variety of methods, including the reaction of cinnamyl chloride with cyclohexylamine in the presence of a base, the reaction of cinnamyl bromide with piperidine in the presence of a palladium catalyst, and the reduction of 1-(1-cinnamylcyclohexyl)pyrrolidine with sodium borohydride. The most commonly used method for 1-(1-Cinnamylcyclohexyl)piperidine synthesis is the reaction of cinnamyl chloride with cyclohexylamine in the presence of potassium carbonate. This method yields a high purity product with a yield of up to 80%.
Aplicaciones Científicas De Investigación
1-(1-Cinnamylcyclohexyl)piperidine has been widely used in scientific research to study the mechanisms of action of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. 1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.
Propiedades
Número CAS |
14228-25-2 |
|---|---|
Nombre del producto |
1-(1-Cinnamylcyclohexyl)piperidine |
Fórmula molecular |
C20H29N |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
1-[1-[(E)-3-phenylprop-2-enyl]cyclohexyl]piperidine |
InChI |
InChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+ |
Clave InChI |
ZWLFQLUGJSOTBJ-JLHYYAGUSA-N |
SMILES isomérico |
C1CCC(CC1)(C/C=C/C2=CC=CC=C2)N3CCCCC3 |
SMILES |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
SMILES canónico |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
Sinónimos |
1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



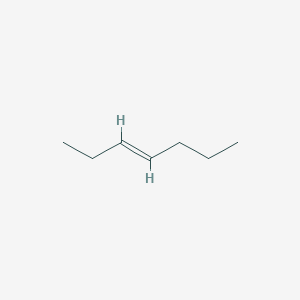
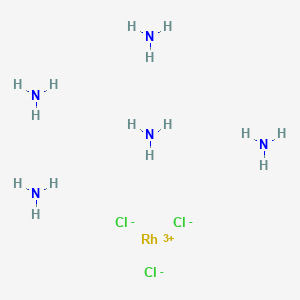
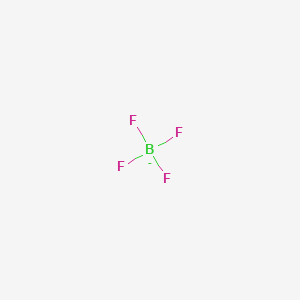
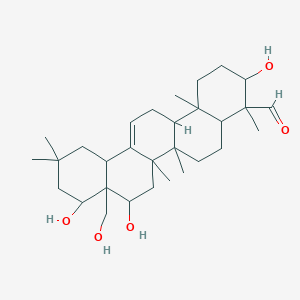
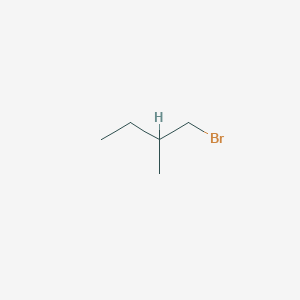
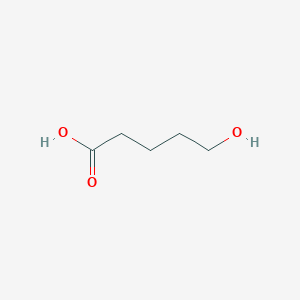
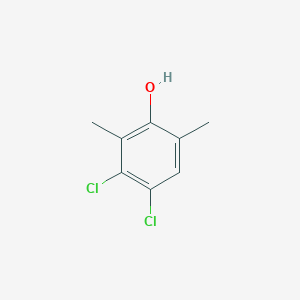
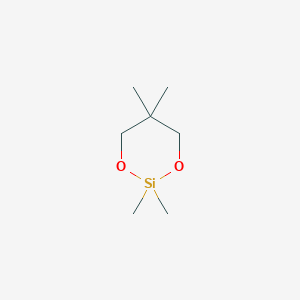

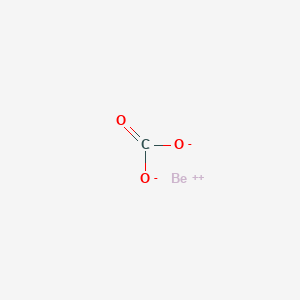
![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)
